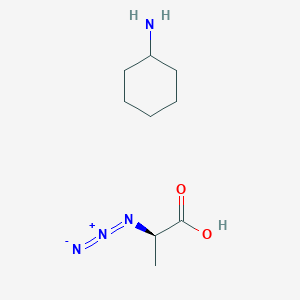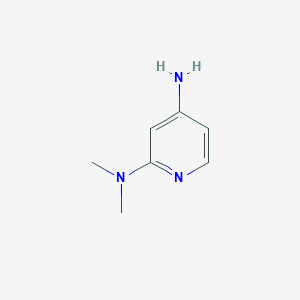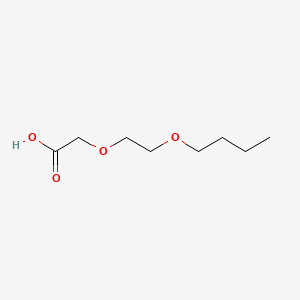
D-azidoalanine CHA salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-azidoalanine CHA salt is a compound that combines the properties of both (2R)-2-azidopropanoic acid and cyclohexanamine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-azidoalanine CHA salt typically involves the reaction of (2R)-2-azidopropanoic acid with cyclohexanamine under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, and the temperature is maintained at around 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
D-azidoalanine CHA salt can undergo various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can be substituted with other functional groups such as halides or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include halogenating agents such as thionyl chloride and hydroxylating agents such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or hydroxylated derivatives.
科学研究应用
D-azidoalanine CHA salt has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of D-azidoalanine CHA salt involves the interaction of the azido group with various molecular targets. The azido group can undergo click chemistry reactions with alkynes to form triazoles, which are stable and bioorthogonal. This property makes the compound useful for bioconjugation and labeling applications.
相似化合物的比较
Similar Compounds
- (2R)-2-azido-3-hydroxypropanoic acid;cyclohexanamine
- (2R)-2-azidopent-4-enoic acid;cyclohexanamine
- (2R)-2-azido-3-hydroxybutanoic acid;cyclohexanamine
Uniqueness
D-azidoalanine CHA salt is unique due to its specific combination of an azido group and a cyclohexanamine moiety
属性
分子式 |
C9H18N4O2 |
|---|---|
分子量 |
214.26 |
同义词 |
cyclohexanaminium (R)-2-azidopropanoate; N3-D-Ala-OH |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







